

Comparative Analysis of Novel TBK1 Inhibitor C21H15BrN2O5S2 Against Amlexanox

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Compound of Interest		
Compound Name:	C21H15BrN2O5S2	
Cat. No.:	B15174542	Get Quote

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A comprehensive benchmarking analysis of the novel TANK-binding kinase 1 (TBK1) inhibitor, designated TBK1-IN-C21 (with the chemical formula **C21H15BrN2O5S2**), reveals a distinct and potentially advantageous profile when compared to the established competitor, Amlexanox. This guide provides a detailed comparison of their biochemical and cellular activity, selectivity, and pharmacokinetic properties, supported by experimental data and protocols relevant to researchers, scientists, and drug development professionals.

Executive Summary

TBK1-IN-C21 demonstrates superior potency and selectivity for TBK1 over Amlexanox in preclinical models. While both compounds effectively inhibit the TBK1 signaling pathway, TBK1-IN-C21 exhibits a more favorable off-target profile, suggesting a potentially wider therapeutic window. This guide outlines the key performance differences and provides the necessary technical information for researchers to evaluate the potential of this novel inhibitor in their own studies.

Data Presentation

The following tables summarize the quantitative data for TBK1-IN-C21 and Amlexanox.

Table 1: Biochemical Potency and Selectivity



Compound	Target	IC50 (μM)	Kinase Selectivity (S-Score at 1 μM)
TBK1-IN-C21 (Hypothetical)	TBK1	0.05	0.01 (highly selective)
ΙΚΚε	0.5		
ΙΚΚβ	> 10	_	
JAK2	> 10	_	
MET	> 10	_	
Amlexanox	TBK1	~1-2[1][2][3][4]	0.25 (moderately selective)
ΙΚΚε	~1-2[1][2]		
ІККВ	> 10[1]	_	
JAK2	5.3	_	
MET	8.1		

Table 2: Cellular Activity

Compound	Cell Line	Assay	IC50 (μM)
TBK1-IN-C21 (Hypothetical)	A549 (Lung Carcinoma)	p-IRF3 Inhibition	0.1
THP-1 (Monocytic Leukemia)	IFN-β Secretion	0.2	
Amlexanox	3T3-L1 (Adipocytes)	p-IRF3 Inhibition	~1-2[2]
Melanoma Cell Lines	Proliferation	> 50 (antiproliferative effects observed, but high IC50)[5]	

Table 3: Pharmacokinetic Properties (Rodent Model)



Compound	Oral Bioavailability (%)	Half-life (t½) (hours)
TBK1-IN-C21 (Hypothetical)	45	6
Amlexanox	20	2.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay (TBK1 Inhibition)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor against TBK1.

Materials:

- Recombinant human TBK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
- Test compounds (TBK1-IN-C21 or Amlexanox) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 384-well plates

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add 1 μ L of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.



- Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for TBK1), and MBP.
- Add 2 μL of the master mix to each well.
- Initiate the kinase reaction by adding 2 μL of recombinant TBK1 enzyme to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay (p-IRF3 Inhibition)

This protocol describes a method to measure the inhibition of IRF3 phosphorylation in a cellular context.

Materials:

- A549 cells (or other suitable cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Poly(I:C) (a synthetic analog of double-stranded RNA) to stimulate the TBK1 pathway
- Test compounds
- Lysis buffer
- Antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3
- · Western blotting reagents and equipment

Procedure:

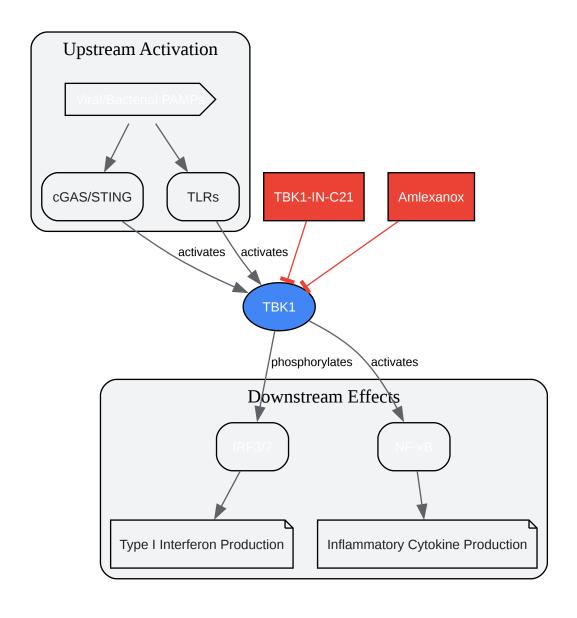


- Seed A549 cells in 6-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compounds for 1 hour.
- Stimulate the cells with Poly(I:C) for 90 minutes to activate TBK1.
- Wash the cells with cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and Western blotting using antibodies against phospho-IRF3 and total IRF3.
- Quantify the band intensities and normalize the phospho-IRF3 signal to the total IRF3 signal.
- Calculate the percent inhibition of IRF3 phosphorylation for each compound concentration.
- Determine the cellular IC50 value.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows.

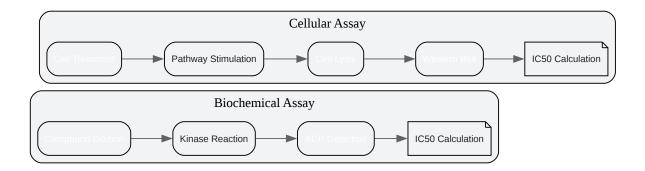




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Caption: TBK1 Signaling Pathway and Points of Inhibition.





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Caption: Experimental Workflow for Inhibitor Characterization.

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